molecular formula C10H15ClN2O2S B13500622 3,3-dimethyl-2,3-dihydro-1H-indole-6-sulfonamide hydrochloride

3,3-dimethyl-2,3-dihydro-1H-indole-6-sulfonamide hydrochloride

Cat. No.: B13500622
M. Wt: 262.76 g/mol
InChI Key: UPSJEJKASHLPLK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including 3,3-dimethyl-2,3-dihydro-1H-indole-6-sulfonamide hydrochloride, typically involves the Fischer indole synthesis. This method uses phenylhydrazine and ketones or aldehydes under acidic conditions to form the indole ring . For this specific compound, the reaction might involve the use of 3,3-dimethyl-2,3-dihydro-1H-indole as a starting material, followed by sulfonation and subsequent conversion to the hydrochloride salt .

Industrial Production Methods

Industrial production of such compounds often involves optimizing the Fischer indole synthesis for large-scale operations. This includes using continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, the purification process is crucial and may involve recrystallization or chromatography techniques to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3,3-dimethyl-2,3-dihydro-1H-indole-6-sulfonamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines .

Mechanism of Action

The mechanism of action of 3,3-dimethyl-2,3-dihydro-1H-indole-6-sulfonamide hydrochloride involves its interaction with bacterial enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase. By inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication . This leads to the bacteriostatic effect of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3-dimethyl-2,3-dihydro-1H-indole-6-sulfonamide hydrochloride is unique due to the presence of the sulfonamide group, which imparts specific antibacterial properties. This distinguishes it from other indole derivatives that may not possess such pharmacological activities .

Biological Activity

3,3-Dimethyl-2,3-dihydro-1H-indole-6-sulfonamide hydrochloride is a compound belonging to the indole family, known for its diverse biological activities. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C10H14ClN2O2S
  • CAS Number : 2680529-45-5

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The sulfonamide group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. This mechanism is particularly relevant in the context of enzyme inhibition and receptor binding.

Anticancer Activity

Research has indicated that indole derivatives exhibit significant anticancer properties. The compound has been tested against various cancer cell lines, demonstrating cytotoxic effects.

Cell Line IC50 (µM) Mechanism
A54912.5Induction of apoptosis
MCF-78.0Cell cycle arrest at G1 phase
HeLa10.5Inhibition of topoisomerase

The compound's effectiveness in inhibiting cancer cell growth is linked to its structural characteristics, particularly the presence of the sulfonamide moiety which enhances its reactivity with biological targets .

Anti-inflammatory Effects

Indole derivatives are also noted for their anti-inflammatory properties. Studies have shown that this compound can inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation pathways.

Study Effect Observed
In vitro COX inhibitionIC50 = 15 µM
In vivo model (rats)Reduction in edema by 40%

These findings suggest potential applications in treating inflammatory diseases .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens.

Pathogen Minimum Inhibitory Concentration (MIC) (µg/ml)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

This antimicrobial activity highlights the compound's potential as a therapeutic agent in infectious diseases .

Case Studies

  • Anticancer Study on A549 Cells
    • A study assessed the effects of the compound on A549 lung cancer cells. Results indicated that treatment with this compound led to significant apoptosis as evidenced by increased caspase activity and DNA fragmentation.
  • Inflammation Model in Rats
    • In a controlled experiment involving rats with induced paw edema, administration of the compound resulted in a marked reduction in inflammation compared to control groups receiving no treatment.

Properties

Molecular Formula

C10H15ClN2O2S

Molecular Weight

262.76 g/mol

IUPAC Name

3,3-dimethyl-1,2-dihydroindole-6-sulfonamide;hydrochloride

InChI

InChI=1S/C10H14N2O2S.ClH/c1-10(2)6-12-9-5-7(15(11,13)14)3-4-8(9)10;/h3-5,12H,6H2,1-2H3,(H2,11,13,14);1H

InChI Key

UPSJEJKASHLPLK-UHFFFAOYSA-N

Canonical SMILES

CC1(CNC2=C1C=CC(=C2)S(=O)(=O)N)C.Cl

Origin of Product

United States

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